2,4,6-三甲氧基苯甲醚

描述

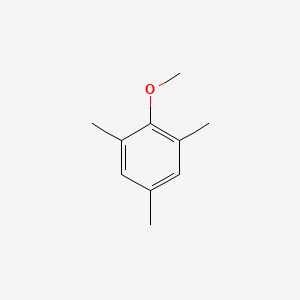

2,4,6-Trimethylanisole is a chemical compound with the molecular formula C10H14O and a molecular weight of 150.22 . It is also known by other names such as 2-Methoxy-1,3,5-trimethylbenzene, Methyl 2,4,6-trimethylphenyl ether, and 2-Methoxymesitylene .

Molecular Structure Analysis

The IUPAC name for 2,4,6-Trimethylanisole is 2-methoxy-1,3,5-trimethylbenzene . The InChI code for this compound is 1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 .Physical And Chemical Properties Analysis

2,4,6-Trimethylanisole is a liquid at ambient temperature . It has a density of 0.953 . The flash point of this compound is between 36-44/0.5mm .科学研究应用

在抗生素耐药性研究中的应用

- 金黄色葡萄球菌耐药基因研究:Nurjadi等人(2014年)的研究聚焦于金黄色葡萄球菌中三甲氧苄嘧啶耐药基因dfrG的出现,该基因在撒哈拉以南非洲和欧洲广泛存在。这项研究对于理解抗生素耐药性的传播和管理至关重要,特别是在治疗皮肤和软组织感染方面(Nurjadi et al., 2014)。

在临床药代动力学中的应用

- 联合氨苄青霉素的药代动力学:Patel和Welling(1980年)对联合氨苄青霉素(三甲氧苄嘧啶-磺胺甲噁唑)的临床药代动力学进行了全面研究,提供了关于该药物吸收、分布、代谢和排泄的重要见解。这类研究对于优化药物剂量和减少不良反应至关重要(Patel & Welling, 1980)。

在治疗开发中的应用

- 非致命性治疗的开发:Roberts等人(2018年)探索了针对肠道微生物的非致命性治疗以抑制血栓形成。这项研究利用了受三甲氧苄嘧啶影响的代谢产物三甲胺氧化物(TMAO)的知识,以减少血栓形成的潜力,展示了2,4,6-三甲氧基苯甲醚在开发心脏病治疗中的应用(Roberts et al., 2018)。

在抗菌研究中的应用

临床和实验室研究中的三甲氧苄嘧啶:Darrell、Garrod和Waterworth(1968年)的工作提供了关于三甲氧苄嘧啶的抗菌活性的见解。这项基础研究有助于理解三甲氧苄嘧啶(2,4,6-三甲氧基苯甲醚的衍生物)如何对抗多种细菌,影响了各种感染的治疗方法(Darrell et al., 1968)。

对伯克霍尔德菌伪疫病菌中三甲氧苄嘧啶耐药性的研究:Podnecky等人(2013年)确定了BpeEF-OprC外排泵在伯克霍尔德菌伪疫病菌中广泛耐三甲氧苄嘧啶的责任。这项研究突显了抗生素耐药性的挑战和机制,强调了对新抗菌策略的持续研究和开发的必要性(Podnecky et al., 2013)。

安全和危害

作用机制

Chemical Properties

2,4,6-Trimethylanisole is a liquid at room temperature with a density of 0.953 . Its molecular weight is 150.22 .Safety Information

It has been classified with the signal word “Warning” and has hazard statements H302+H312+H332;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause eye irritation and respiratory irritation .属性

IUPAC Name |

2-methoxy-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVKEOMPDSKFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193266 | |

| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4028-66-4 | |

| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

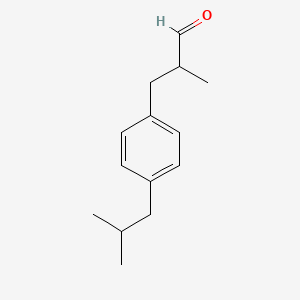

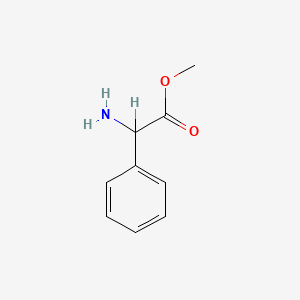

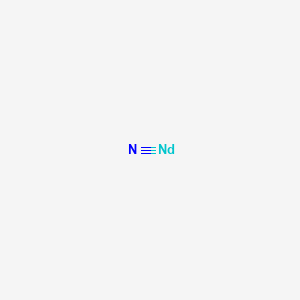

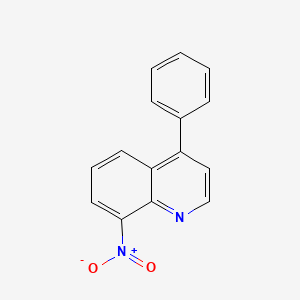

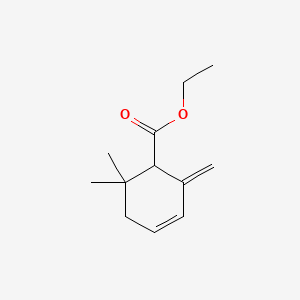

Feasible Synthetic Routes

Q1: How does the structure of 2,4,6-Trimethylanisole affect its reactivity in electrophilic aromatic substitution reactions?

A1: The three methyl groups in 2,4,6-Trimethylanisole exert significant steric hindrance, making electrophilic attack at the ortho and para positions highly unfavorable. Research by de la Mare and co-workers demonstrated this by investigating the chlorination of 2,4,6-Trichloro-3,5-dimethyl-1-R-benzenes, where R represents either a methyl or a methoxy group. These compounds, structurally similar to 2,4,6-Trimethylanisole, were found to be remarkably unreactive toward electrophilic chlorination. This lack of reactivity highlights the substantial steric hindrance imposed by the three methyl groups.

Q2: How does the methoxy group in 2,4,6-Trimethylanisole influence its rotational characteristics?

A2: Density Functional Theory (DFT) calculations performed on 2,4,6-Trimethylanisole revealed valuable insights into the rotational characteristics of the methoxy group. The study by Bagno et al. indicated that steric interactions between the methoxy methyl hydrogens and the ortho hydrogens on the aromatic ring create an energy barrier to the internal rotation of the methoxy group. This finding underscores the importance of steric factors in dictating the conformational preferences of 2,4,6-Trimethylanisole.

Q3: Can 2,4,6-Trimethylanisole participate in non-covalent interactions, and if so, what is the evidence?

A3: Yes, 2,4,6-Trimethylanisole can engage in non-covalent interactions, particularly π-π stacking interactions. This conclusion stems from the analysis of 13C NMR spin-lattice relaxation times and nuclear Overhauser effects measured for 2,4,6-Trimethylanisole in dilute cyclohexane solution . The observed relaxation data suggest the presence of intermolecular interactions, with π-π stacking being a significant contributor. This finding highlights the potential for 2,4,6-Trimethylanisole to interact with other aromatic molecules through non-covalent forces.

Q4: Has 2,4,6-Trimethylanisole been investigated in the context of adsorption processes, and if so, what were the key findings?

A4: Yes, 2,4,6-Trimethylanisole has been studied as part of multicomponent adsorption investigations. Leung et al. included 2,4,6-Trimethylanisole in a six-component mixture to explore adsorption behavior in zeolite Y. The research involved developing a force field for the compound to compute pure-component adsorption isotherms using Monte Carlo simulations. These isotherms were then incorporated into the Ideal Adsorbed Solution Theory (IAST) to predict multicomponent adsorption equilibria. This approach proved valuable for understanding the competitive adsorption behavior of 2,4,6-Trimethylanisole within a complex mixture.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]](/img/structure/B1581847.png)